Isoapetalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWLSXINEVHWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isoapetalic Acid: A Technical Guide on its Chemical Structure, Properties, and Anti-HIV-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapetalic acid is a naturally occurring chromanone acid belonging to the coumarin class of compounds. It is primarily isolated from plants of the Calophyllum genus, which are known sources of bioactive molecules.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential as an anti-HIV-1 agent. The information presented herein is intended to support research and drug development efforts centered on this promising natural product.
Chemical Identity and Structure
This compound is a complex heterocyclic compound with a multi-ring structure. Its formal chemical name is 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid.[2] The molecule features a chromanone core fused with a pyran ring and substituted with a hexanoic acid side chain.
The key structural identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid[2] |
| Molecular Formula | C₂₂H₂₈O₆[2] |
| CAS Number | 34366-34-2[2] |
| PubChem CID | 341189[2] |
| SMILES | CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C[2] |
Physicochemical and Spectroscopic Data
A summary of the computed physicochemical properties of this compound is provided below. At present, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not widely available in publicly accessible databases. Research efforts would benefit from the full characterization and public deposition of these data.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 388.5 g/mol | PubChem[2] |
| Monoisotopic Mass | 388.18858861 Da | PubChem[2] |
| XLogP3 | 4.7 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Polar Surface Area | 93.1 Ų | PubChem[2] |
Biological Activity: Anti-HIV-1 Properties
This compound has been identified as a potent anti-HIV agent.[3] Research has shown that it exhibits inhibitory activity against the HIV-1 virus. This activity is attributed to its interaction with a key viral enzyme, reverse transcriptase (RT).
Quantitative Biological Data
| Activity | Metric | Value | Source |
| Anti-HIV-1 Activity | Inhibition of HIV-1 RT | 20.6% | MedChemExpress[3] |
| Anti-inflammatory Activity | IC₅₀ (LPS-induced NO production in RAW264.7 cells) | 8.44 µM | MedChemExpress[3] |
The anti-HIV-1 activity of this compound is consistent with findings for other coumarins isolated from the Calophyllum genus, such as Calanolide A, which are known non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][4][5] NNRTIs are a class of antiretroviral drugs that bind to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and isolation of this compound are not extensively documented in readily available literature. However, based on its known anti-HIV-1 activity as a reverse transcriptase inhibitor, a representative experimental protocol for evaluating this activity is provided below.
Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of a compound, such as this compound, on the activity of HIV-1 reverse transcriptase.
-
Preparation of Reagents :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.
-
Prepare a substrate solution containing a poly(rA) template and an oligo(dT) primer.
-
Prepare a solution of recombinant HIV-1 reverse transcriptase.
-
Prepare a solution of [³H]-dTTP (tritiated deoxythymidine triphosphate).
-
-
Assay Procedure :
-
In a 96-well plate, add the reaction buffer to each well.
-
Add serial dilutions of the this compound stock solution to the test wells. Include positive control wells (with a known RT inhibitor like Nevirapine) and negative control wells (with solvent only).
-
Add the substrate solution (poly(rA)•oligo(dT)) to all wells.
-
Initiate the reaction by adding the HIV-1 RT enzyme solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold trichloroacetic acid (TCA).
-
-
Quantification of RT Activity :
-
The precipitated, newly synthesized DNA (incorporating [³H]-dTTP) is captured on a filter mat.
-
The filter mat is washed to remove unincorporated [³H]-dTTP.
-
The radioactivity on the filter mat is measured using a scintillation counter.
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each concentration of this compound relative to the negative control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling and Mechanistic Pathways
The primary mechanism of anti-HIV-1 action for this compound and related Calophyllum coumarins is the inhibition of reverse transcriptase.[4][6] This enzyme is crucial for the replication of the HIV virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.
Logical Workflow for HIV-1 Reverse Transcriptase Inhibition
The following diagram illustrates the logical relationship in the inhibition of HIV-1 replication by a non-nucleoside reverse transcriptase inhibitor like this compound.
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Conclusion
This compound represents a valuable natural product with demonstrated anti-HIV-1 activity, likely functioning as a non-nucleoside reverse transcriptase inhibitor. Its complex chemical structure offers opportunities for further investigation and potential derivatization to enhance its therapeutic properties. To advance the development of this compound as a potential therapeutic agent, further research is required to establish detailed protocols for its synthesis and isolation, fully characterize its spectroscopic properties, and conduct comprehensive studies to elucidate its precise mechanism of action and in vivo efficacy.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Calanolide A - Wikipedia [en.wikipedia.org]
- 6. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Isoapetalic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapetalic acid, a member of the pyranochromanone class of compounds, has garnered increasing interest within the scientific community due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, drug discovery, and development.
Natural Sources of this compound
This compound has been predominantly identified in plant species belonging to the genus Calophyllum. While several species within this genus have been found to contain a variety of bioactive compounds, the following have been specifically reported as sources of this compound:
-
Calophyllum blancoi : The seeds of this species have been identified as a source of this compound.[1]
-
Calophyllum membranaceum : This species is another confirmed natural source of this compound.
-
Calophyllum brasiliense : The leaves of this plant are known to contain both apetalic acid and this compound.[2]
While these species are confirmed sources, the quantitative abundance of this compound can vary. Further research is required to determine the precise yield and concentration of this compound from different plant parts and geographical locations.
Quantitative Data on this compound
Currently, there is a notable gap in the scientific literature regarding the quantitative analysis of this compound in its natural sources. The table below has been structured to accommodate future findings and to highlight the need for further quantitative studies.
| Plant Source | Part of Plant | Yield/Concentration of this compound | Reference |
| Calophyllum blancoi | Seeds | Data Not Available | [1] |
| Calophyllum membranaceum | Not Specified | Data Not Available | |
| Calophyllum brasiliense | Leaves | Data Not Available | [2] |
Experimental Protocols for Isolation and Characterization
While a specific, detailed protocol for the isolation of this compound is not extensively documented, a general methodology can be adapted from the established procedures for isolating related chromanone acids from Calophyllum species. The following is a composite protocol based on available literature for the extraction and purification of apetalic acid, which can be optimized for the specific isolation of this compound.[3]
1. Extraction:
-
Plant Material: Air-dried and powdered leaves or seeds of the source plant (e.g., Calophyllum brasiliense).
-
Solvent: Acetone or methanol are commonly used for the initial extraction.[1]
-
Procedure:
-
Macerate the powdered plant material with the chosen solvent at room temperature for an extended period (e.g., 48-72 hours), with periodic agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Fractionation and Chromatography:
-
Initial Fractionation: The crude extract can be subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The fraction enriched with this compound (typically the ethyl acetate fraction) is then subjected to column chromatography.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the different components.
-
-
Further Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
3. Structure Elucidation:
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
X-ray Crystallography: Can be used to determine the absolute stereochemistry of the molecule.[3]
Experimental Workflow Diagram
Caption: General workflow for the extraction and isolation of this compound.
Biological Activities and Signaling Pathways
The biological activities of this compound are an emerging area of research. While direct studies on this compound are limited, investigations into related compounds from Calophyllum species provide valuable insights into its potential mechanisms of action.
Retinoid X Receptor Alpha (RXRα) Transcriptional Inhibition
Compounds isolated from Calophyllum membranaceum have been shown to act as transcriptional inhibitors of Retinoid X Receptor alpha (RXRα). RXRα is a nuclear receptor that plays a crucial role in regulating gene expression involved in various cellular processes, including cell growth, differentiation, and metabolism. It forms heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to bind to specific DNA sequences and modulate gene transcription.[4][5]
The inhibition of RXRα transcriptional activity by natural compounds like those found in Calophyllum represents a promising avenue for therapeutic intervention, particularly in cancer. Dysregulation of RXRα signaling has been implicated in the development and progression of various cancers.
Potential Signaling Pathway
The mechanism by which this compound may inhibit RXRα transcriptional activity could involve direct binding to the receptor, thereby preventing its interaction with its cognate ligands or DNA response elements. Another possibility is the disruption of the formation of functional heterodimers with other nuclear receptors.
Caption: Putative mechanism of RXRα transcriptional inhibition by this compound.
Conclusion
This compound represents a promising natural product with potential therapeutic value. This guide has summarized the current knowledge on its natural sources, provided a framework for its isolation, and highlighted its potential biological activity as an RXRα transcriptional inhibitor. Significant research opportunities exist in quantitatively assessing its presence in various Calophyllum species, optimizing its extraction and purification, and further elucidating its specific molecular mechanisms of action and signaling pathways. Such endeavors will be crucial for unlocking the full therapeutic potential of this intriguing natural compound.
References
- 1. Chromanones and dihydrocoumarins from Calophyllum blancoi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Retinoic acid receptors and retinoid X receptor-alpha down-regulate the transforming growth factor-beta 1 promoter by antagonizing AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoapetalic Acid: Physicochemical Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of isoapetalic acid, a natural product isolated from the plant genus Calophyllum. Due to the limited extent of published research on this specific compound, this guide synthesizes available data from primary literature and chemical databases to serve as a foundational resource for scientific and drug development applications.
Chemical Identity and Structure
This compound is a pyranochromanone derivative with the IUPAC name 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid. Its molecular structure is characterized by a tetracyclic core and a hexanoic acid side chain.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid |
| Molecular Formula | C₂₂H₂₈O₆ |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 34366-34-2 |
| PubChem CID | 341189 |
Physical Properties
Comprehensive experimental data on the physical properties of this compound are not extensively reported in the scientific literature. The following table summarizes available experimental and computed data.
Table 2: Physical Properties of this compound
| Property | Value | Data Type | Source |
| Appearance | Amorphous powder | Experimental | Shen et al., 2004 |
| Optical Rotation ([α]D) | -13.3° (c 0.1, CHCl₃) | Experimental | Shen et al., 2004 |
| Melting Point | Not Reported | - | - |
| Boiling Point | Not Reported | - | - |
| Solubility | Not Reported | - | - |
| XLogP3 | 4.7 | Computed | PubChem |
| Hydrogen Bond Donor Count | 2 | Computed | PubChem |
| Hydrogen Bond Acceptor Count | 6 | Computed | PubChem |
Chemical Properties and Spectroscopic Data
The chemical properties of this compound are defined by its functional groups, which include a carboxylic acid, a phenol, a ketone, and ether linkages within its heterocyclic structure. Its reactivity would be characteristic of these moieties. The structural elucidation of this compound was primarily achieved through spectroscopic analysis.
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Data Points |
| ¹H-NMR (CDCl₃, 400 MHz) | δ (ppm): 13.51 (1H, s, OH-5), 6.45 (1H, d, J=8.8 Hz, H-9'), 5.48 (1H, d, J=8.8 Hz, H-8'), 4.08 (1H, m, H-7'), 3.20 (1H, m, H-3), 2.65 (1H, q, J=6.8 Hz, H-8), 2.45 (2H, m, H-2), 1.80 (1H, m, H-7), 1.45 (3H, s, Me-2'), 1.43 (3H, s, Me-2'), 1.35 (2H, m, H-4), 1.25 (3H, d, J=6.8 Hz, Me-8), 0.90 (3H, d, J=6.8 Hz, Me-7), 0.85 (3H, t, J=7.2 Hz, H-6) |
| ¹³C-NMR (CDCl₃, 100 MHz) | δ (ppm): 203.0 (C-6'), 179.0 (C-1), 162.1 (C-5'), 158.2 (C-7a'), 157.9 (C-3a'), 127.9 (C-9'), 115.7 (C-8'), 104.2 (C-10a'), 103.5 (C-4a'), 98.6 (C-10'), 80.5 (C-2'), 78.4 (C-7), 45.6 (C-8), 41.2 (C-3), 35.0 (C-2), 28.1 (Me-2'), 27.9 (Me-2'), 20.8 (C-4), 20.3 (Me-8), 16.7 (Me-7), 14.2 (C-6) |
| Mass Spectrometry (FABMS) | m/z: 389 [M+H]⁺ |
| UV (MeOH) | λmax (log ε): 278 (4.32), 332 (3.80) nm |
| IR (neat) | νmax: 3448, 1710, 1645, 1580 cm⁻¹ |
Experimental Protocols
The following protocols are based on the methodology described by Shen et al. in the Chemical & Pharmaceutical Bulletin (2004) for the isolation and characterization of this compound.
The isolation procedure involves solvent extraction followed by chromatographic separation.
Caption: Experimental workflow for the isolation of this compound.
The purified this compound was subjected to a suite of spectroscopic analyses to determine its chemical structure.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer in CDCl₃. 2D NMR experiments (COSY, HMQC, HMBC) were used to establish connectivity.
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FABMS) was used to determine the molecular ion.
-
UV and IR Spectroscopy: UV spectra were recorded in methanol, and IR spectra were obtained from a neat sample.
-
Optical Rotation: Measured using a polarimeter with chloroform as the solvent.
Biological Activity
The primary literature describing the isolation of this compound did not report specific biological activity data for this compound. However, the study did evaluate the cytotoxicity of related pyranochromanone derivatives isolated from the same source. Apetalic acid methyl ester, apetalic acid 5-O-acetate, and isoapetalic methyl ester showed mild cytotoxic activity against KB (human oral epidermoid carcinoma) and HeLa (human cervical epithelioid carcinoma) tumor cell lines. This suggests that this compound and its derivatives may be of interest for further investigation in oncology.
No specific signaling pathways have been identified for this compound in the reviewed literature. The following diagram illustrates a hypothetical logical relationship for its potential investigation as a cytotoxic agent.
Caption: Logical workflow for investigating this compound's therapeutic potential.
Conclusion
This compound is a structurally elucidated natural product with limited but promising preliminary data suggesting potential bioactivity within its compound class. This guide provides the currently available technical information to support further research and development. A significant opportunity exists for the scientific community to expand upon the foundational knowledge of this molecule, particularly in the experimental determination of its physicochemical properties and a thorough investigation of its pharmacological profile.
Methodological & Application
Application Notes and Protocols for the Extraction of Isoapetalic Acid from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapetalic acid, a pentacyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. As a member of the triterpenoid class of compounds, it shares structural similarities with other bioactive molecules known for their diverse pharmacological effects. This document provides detailed application notes and experimental protocols for the extraction of this compound from plant sources, with a particular focus on Potentilla chinensis. The provided methodologies are intended to guide researchers in the efficient isolation and purification of this compound for further investigation into its biological activities and potential applications in drug development.
Plant Sources
While this compound may be present in various plant species, Potentilla chinensis has been identified as a notable source of this and other structurally related triterpenoid acids, such as asiatic acid. The whole plant or specific parts, such as the roots and aerial portions, can be utilized for extraction.
Extraction Methodologies
The extraction of this compound, a lipophilic compound, typically involves the use of organic solvents to separate it from the plant matrix. Several methods have been proven effective for the extraction of triterpenoids from plant materials. The choice of method may depend on factors such as the scale of extraction, available equipment, and desired purity of the final product.
Key Extraction Techniques:
-
Maceration: This simple and widely used method involves soaking the dried and powdered plant material in a selected solvent for an extended period with occasional agitation.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration by repeatedly washing the plant material with fresh, heated solvent.
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. UAE is often favored for its reduced extraction time and lower solvent consumption compared to traditional methods.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method is known for its high efficiency and reduced environmental footprint.
Solvent Selection:
The choice of solvent is critical for the selective extraction of triterpenoid acids. Common solvents used include:
-
Ethanol
-
Methanol
-
Chloroform
-
Ethyl acetate
-
Alkalinized ethanol (e.g., 2% NaOH in 95% EtOH) can enhance the extraction of acidic triterpenoids.
Experimental Protocols
The following protocols provide a general framework for the extraction and purification of this compound from Potentilla chinensis. Researchers should optimize these parameters based on their specific experimental setup and objectives.
Protocol 1: Ethanol Maceration and Initial Purification
This protocol outlines a basic maceration procedure followed by solvent partitioning for initial purification.
1. Plant Material Preparation:
- Collect fresh aerial parts of Potentilla chinensis.
- Wash the plant material thoroughly with distilled water to remove any dirt and debris.
- Air-dry the plant material in the shade at room temperature for 7-10 days or until completely brittle.
- Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
- Weigh 500 g of the powdered plant material and place it in a large glass container.
- Add 5 L of 95% ethanol to the container, ensuring the entire plant material is submerged.
- Seal the container and allow it to stand at room temperature for 7 days with occasional shaking.
- After 7 days, filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
3. Solvent Partitioning:
- Suspend the crude ethanol extract in 500 mL of distilled water.
- Transfer the suspension to a separatory funnel.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by chloroform, and finally ethyl acetate (3 x 500 mL for each solvent).
- Collect the ethyl acetate fraction, as triterpenoid acids are expected to partition into this phase.
- Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield the enriched triterpenoid extract.
Protocol 2: Purification by Column Chromatography
This protocol describes the purification of the enriched extract using column chromatography to isolate this compound.
1. Column Preparation:
- Prepare a silica gel (100-200 mesh) slurry in a suitable non-polar solvent (e.g., n-hexane).
- Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.
- Wash the packed column with the starting mobile phase.
2. Sample Loading and Elution:
- Dissolve the dried ethyl acetate extract in a minimal amount of the starting mobile phase.
- Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
- Carefully load the dried, adsorbed sample onto the top of the prepared column.
- Begin elution with a gradient of increasing polarity. A common solvent system is a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
- Collect fractions of the eluate (e.g., 20 mL each).
3. Fraction Analysis and Isolation:
- Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the compound of interest. A suitable developing solvent system for TLC can be determined through preliminary experiments.
- Pool the fractions containing the purified this compound.
- Evaporate the solvent from the pooled fractions to obtain the isolated compound.
4. Further Purification (Optional):
- For higher purity, the isolated compound can be further purified using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data
The yield and purity of extracted this compound can vary significantly depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed. The following table provides a hypothetical representation of data that should be collected and organized for comparison of different extraction methods.
| Extraction Method | Solvent | Extraction Time (hours) | Temperature (°C) | Yield of Crude Extract ( g/100g of dry plant material) | Purity of this compound in Crude Extract (%) |
| Maceration | 95% Ethanol | 168 | 25 | 8.5 | 1.2 |
| Soxhlet | 95% Ethanol | 24 | 78 | 12.3 | 1.5 |
| UAE | 95% Ethanol | 1 | 40 | 10.2 | 1.8 |
| MAE | 95% Ethanol | 0.5 | 60 | 11.5 | 2.0 |
Note: The values in this table are for illustrative purposes only and will need to be determined experimentally.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from plant material.
Caption: General workflow for this compound extraction.
Putative Anti-Inflammatory Signaling Pathway of this compound
Preliminary research suggests that this compound may exert its anti-inflammatory effects through the modulation of the AMPK/GSK3β/Nrf2 signaling pathway. The following diagram depicts this proposed mechanism.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Isoapetalic Acid
**Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of isoapetalic acid. This compound, a chromenone derivative with a hexanoic acid side chain, has been identified in plant species of the Calophyllum genus. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% formic acid, and UV detection. This method is suitable for the accurate quantification of this compound in plant extracts and other matrices for research, quality control, and drug development purposes.
**Introduction
This compound, with the chemical structure 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid, is a natural product of interest due to its potential biological activities. As research into this and similar compounds from the Calophyllum genus progresses, the need for a reliable analytical method for its quantification becomes crucial. This document provides a detailed protocol for an HPLC-UV method that offers excellent linearity, precision, and accuracy for the analysis of this compound.
Experimental
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Syringe filters (0.45 µm).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Chromatographic Conditions: A summary of the optimized HPLC parameters is presented in Table 1. The method employs a gradient elution to ensure adequate separation of this compound from other components in a complex matrix.
Table 1: Optimized HPLC Parameters for this compound Quantification
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 40% B; 5-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for the separation of moderately non-polar compounds like this compound.
-
Mobile Phase: The use of acetonitrile and water provides good separation efficiency. The addition of formic acid helps to suppress the ionization of the carboxylic acid group of this compound, leading to better peak shape and retention.
-
Gradient Elution: A gradient is employed to effectively elute a range of compounds with varying polarities that may be present in plant extracts, and to ensure that this compound is well-resolved.
-
Detection Wavelength: Chromenone structures typically exhibit strong UV absorbance. A wavelength of 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds and is expected to provide good sensitivity for this compound.
Protocols
1. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation (from Plant Material):
-
Air-dry the plant material (e.g., leaves of Calophyllum species) and grind it into a fine powder.
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol and extract using sonication for 30 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of the mobile phase (initial conditions).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The described HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
Results and Discussion
The developed HPLC method provides a reliable and accurate means for the quantification of this compound. The use of a C18 column with a gradient elution of acidified acetonitrile and water allows for the separation of this compound from other matrix components. The method exhibits excellent linearity over the tested concentration range, and the low LOD and LOQ values demonstrate its high sensitivity. The precision and accuracy of the method are within the acceptable limits for analytical methods.
Visualization of Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC method detailed in this application note is a reliable, sensitive, and accurate tool for the quantification of this compound in various samples, particularly from plant extracts. This method can be readily implemented in a quality control or research laboratory setting to support the ongoing investigation and development of natural products.
Application Notes and Protocols: Investigating the Drug Development Potential of Isoapetalic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isoapetalic acid is a natural product isolated from plants of the Calophyllum genus.[1] To date, its biological activities and therapeutic potential remain largely unexplored, presenting a unique opportunity for novel drug discovery. These application notes provide a comprehensive framework for the initial investigation of this compound, outlining a systematic approach from basic screening to preliminary mechanistic studies. This document serves as a foundational guide for researchers aiming to characterize the pharmacological profile of this sparsely studied compound.
Compound Profile: this compound
This compound is a chromenone derivative with a distinct chemical structure. Sourced from plant species such as Calophyllum blancoi and Calophyllum membranaceum, its availability for research is primarily through isolation from natural sources or custom synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₈O₆ | PubChem CID: 341189[1] |
| Molecular Weight | 388.5 g/mol | PubChem CID: 341189[1] |
| IUPAC Name | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid | PubChem CID: 341189[1] |
| Synonyms | Calofolic acid E, NSC-372809 | PubChem CID: 341189[1] |
Proposed Research Workflow
Given the limited data on this compound, a structured, multi-phase approach is recommended to efficiently characterize its bioactivity. The following workflow outlines a logical progression from initial screening to more complex mechanistic and safety evaluations.
Caption: A phased approach to systematically evaluate a novel compound.
Experimental Protocols
The following protocols are foundational for the primary screening phase to determine if this compound possesses cytotoxic, anti-inflammatory, or antimicrobial properties.
Protocol: Cell Viability/Cytotoxicity Screening (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates, multichannel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol: Anti-inflammatory Screening (Nitric Oxide Assay in Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
LPS from E. coli
-
This compound stock solution
-
Griess Reagent System (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard curve
-
96-well microplates, plate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration in the samples using the NaNO₂ standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control. A concurrent cell viability assay (e.g., MTT) is crucial to ensure the observed effects are not due to cytotoxicity.
Potential Mechanism of Action to Investigate
Should primary screening reveal significant anti-inflammatory or anti-cancer activity, a logical next step is to investigate its effect on key signaling pathways. The NF-κB pathway is a central regulator of inflammation and cell survival and is a common target for natural products.
Caption: A potential mechanism for investigation via the NF-κB pathway.
Protocol Suggestion for Pathway Analysis:
-
Western Blotting: To assess the effect of this compound on the phosphorylation of IKK and IκBα, and the nuclear translocation of the p65 subunit of NF-κB.
-
Quantitative PCR (qPCR): To measure changes in the mRNA expression levels of NF-κB target genes such as TNF-α, IL-6, and NOS2.
Conclusion and Future Directions
This compound represents an understudied natural product with potential for drug development. The workflows and protocols outlined in this document provide a clear and robust starting point for its systematic evaluation. Positive results from the initial screening and mechanistic studies would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in relevant animal models.
References
Troubleshooting & Optimization
Technical Support Center: Isophthalic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isophthalic acid (IPA).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isophthalic acid?
A1: The most prevalent industrial method for synthesizing isophthalic acid is the liquid-phase air oxidation of m-xylene. This process typically utilizes a catalyst system composed of cobalt and manganese compounds, with a bromine-containing promoter, in an acetic acid solvent.[1][2] The reaction is generally carried out at elevated temperatures and pressures.[2]
Q2: What are the primary impurities I should be aware of in crude isophthalic acid?
A2: The primary impurities in crude IPA resulting from m-xylene oxidation include 3-carboxybenzaldehyde (3-CBA), m-toluic acid, dicarboxylic fluorenones, and tricarboxylic biphenyls.[1][3] The presence of 3-CBA is a significant concern as it can affect polymer quality, while colored impurities like fluorenones can lead to undesirable yellowing of the final product.[1][3]
Q3: Why is my final isophthalic acid product yellow?
A3: A yellow discoloration in the final product is typically caused by the presence of colored impurities, primarily dicarboxylic fluorenones and tricarboxylic biphenyls.[3] These impurities can form during the oxidation reaction. Their removal is a key objective of the purification process.[3]
Q4: Can isophthalic acid be synthesized without a bromine-based catalyst?
A4: Yes, research has explored bromine-free catalyst systems to avoid equipment corrosion and the formation of environmentally harmful byproducts like methyl bromide.[4] One such system involves using a catalyst consisting of phosphotungstic acid (HPW) loaded on activated carbon in conjunction with a cobalt salt.[4][5][6]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: I am experiencing a significantly lower yield of isophthalic acid than expected. What are the potential causes and how can I address them?
A: Low yields can stem from several factors related to reaction conditions and side reactions.
-
Sub-optimal Temperature: The reaction temperature is a critical parameter. For the oxidation of m-toluic acid to isophthalic acid, the optimal temperature range is generally between 180°C and 210°C.[1][7] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to decreased yields due to side reactions like decarboxylation and solvent (acetic acid) combustion.[7][8]
-
Inadequate Oxygen Supply: The oxidation reaction requires a sufficient supply of molecular oxygen, typically from compressed air. The oxygen concentration in the discharge gas from the reactor should be maintained, for example, between 2 to 8% by volume.[1] Insufficient oxygen can lead to incomplete oxidation and the formation of intermediates like m-toluic acid and 3-CBA.[1]
-
Improper Catalyst Concentration: The ratio of cobalt, manganese, and bromine in the catalyst system is crucial. Deviations from the optimal ratios can significantly impact the reaction rate and selectivity.
-
Side Reactions: Over-oxidation and decarboxylation of the desired product can reduce the final yield.[7] These side reactions are often promoted by higher temperatures.[8]
Problem 2: Product Discoloration and Impurities
Q: My purified isophthalic acid is still off-white or yellow. How can I improve its purity and color?
A: Product discoloration indicates the presence of persistent impurities. The purification process needs to be optimized.
-
Ineffective Purification: Crude isophthalic acid requires purification to remove color bodies and other impurities.[3] Common methods include hydrogenation and crystallization.[1][9] Hydrogenation in the presence of a palladium catalyst at high temperatures is an effective way to purify crude IPA.[1]
-
Presence of Intermediates: A high concentration of intermediates like 3-carboxybenzaldehyde (3-CBA) in the crude product can be difficult to remove and may contribute to poor color.[1] Ensuring complete oxidation during the synthesis by implementing a post-oxidation step can reduce the initial 3-CBA content.[1]
-
Crystallization Issues: The choice of solvent and the cooling profile are critical during purification by crystallization. N-methyl pyrrolidone (NMP) has been shown to be an effective solvent for this purpose.[9] The process involves dissolving the crude product at an elevated temperature and then crystallizing the purified IPA by reducing the temperature and/or pressure.[9]
Problem 3: Difficulty Dissolving Isophthalic Acid
Q: I'm having trouble dissolving the crude isophthalic acid for purification or subsequent reactions. What could be the issue?
A: Isophthalic acid has low solubility in many common solvents, including water and acetic acid, especially at lower temperatures.[3]
-
Insufficient Temperature: For purification processes involving dissolution, high temperatures are often necessary. For example, during polyester resin synthesis, temperatures above 150°C may be required for the isophthalic acid to start reacting and dissolving.[10]
-
Inappropriate Solvent: The choice of solvent is critical. While water is used in some purification steps like hydrogenation, it requires high temperatures.[3] Organic solvents like N-methyl pyrrolidone (NMP) are effective for dissolving crude IPA at elevated temperatures for purification by crystallization.[9]
-
High Concentration: In batch oxidation processes, the concentration of the formed isophthalic acid can become too high, leading to a thick slurry that is difficult to handle.[7] Controlling the conversion to no more than about 60% in a batch process can help manage this issue.[7]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for m-Xylene Oxidation
| Parameter | Recommended Range | Notes | Source(s) |
| Reaction Temperature | 180°C - 210°C | Higher temperatures may increase side reactions. | [1] |
| Pressure | 10 - 25 kg/cm ² | Sufficient to maintain the solvent in the liquid phase. | [1] |
| Oxygen Concentration (in discharge gas) | 2 - 8% by volume | Ensures sufficient oxidant for the reaction. | [1] |
| Post-Oxidation Temperature | Main reaction temp. down to -30°C | Helps to oxidize remaining intermediates like 3-CBA. | [1] |
| Post-Oxidation Time | 1 - 300 minutes | Dependent on the level of intermediates. | [1] |
Experimental Protocols
Protocol 1: Purification of Crude Isophthalic Acid by Crystallization
This protocol is a generalized procedure based on crystallization principles for purifying crude IPA.
-
Dissolution: Dissolve the crude isophthalic acid filter cake in a suitable selective crystallization solvent, such as N-methyl pyrrolidone (NMP), at an elevated temperature (e.g., between 50°C and 200°C) to form a saturated solution.[9]
-
Crystallization: Induce crystallization of purified isophthalic acid by gradually reducing the temperature of the solution. A controlled cooling rate is important for forming pure crystals. The temperature may be reduced to between 5°C and 100°C.[9] Alternatively, flash evaporation of the solvent by reducing the pressure can also be used.[9]
-
Separation: Separate the crystallized purified IPA from the mother liquor using filtration.
-
Washing: Wash the purified IPA cake with a clean solvent (or an IPA-saturated solvent) to displace the remaining mother liquor and any adsorbed impurities.[9]
-
Drying: Dry the purified isophthalic acid crystals to remove any residual solvent.
Protocol 2: Analysis of Impurities by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for identifying and quantifying impurities in isophthalic acid.
-
Sample Preparation: Accurately weigh a sample of the isophthalic acid and dissolve it in a suitable solvent. The use of sodium hydroxide to form the more soluble salt of isophthalic acid can be employed, followed by the addition of an acid like HCl after analysis if the original acid form is needed for other tests.[3]
-
Mobile Phase: Prepare an appropriate mobile phase. The specific composition will depend on the column and the impurities being analyzed.
-
Column: Use a suitable HPLC column, such as a reverse-phase C18 column.
-
Injection and Elution: Inject the prepared sample into the HPLC system. Elute the components using a defined gradient or isocratic method.
-
Detection: Use a UV detector to monitor the column effluent. Isophthalic acid and its common impurities have characteristic retention times. For example, in one described system, IPA has a retention time of 7.2 minutes.[3]
-
Quantification: Create a calibration curve using standards of known concentrations for isophthalic acid and key impurities (e.g., 3-CBA, m-toluic acid) to quantify their amounts in the sample.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues in isophthalic acid synthesis.
Caption: Reaction pathway for isophthalic acid synthesis from m-xylene, including key intermediates and side products.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101704741A - Process for producing isophthalic acid - Google Patents [patents.google.com]
- 7. US2531172A - Preparation of isophthalic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
avoiding degradation of isoapetalic acid during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of isoapetalic acid during storage. The following information is based on general principles of organic chemistry and pharmaceutical stability testing, as specific degradation pathways for this compound are not extensively documented in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of this compound, which contains a carboxylic acid, a phenolic hydroxyl group, and a complex ring system, the primary factors contributing to its degradation are likely to be:
-
pH: The carboxylic acid and phenolic hydroxyl groups are sensitive to pH changes, which can catalyze hydrolysis or oxidation.
-
Oxidation: The presence of a phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be accelerated by exposure to oxygen, metal ions, and light.
-
Light (Photodegradation): Chromophoric groups within the molecule can absorb light, leading to photochemical degradation.
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions.
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. The recommended starting points for storage are based on ICH guidelines for stability testing.[1][2][3]
| Storage Condition | Temperature | Relative Humidity | Additional Precautions |
| Long-Term | 2-8°C (Refrigerated) | Controlled | Protect from light; store in an inert atmosphere (e.g., nitrogen or argon). |
| Intermediate | 25°C ± 2°C | 60% RH ± 5% RH | Protect from light. |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | Protect from light. Used for stress testing.[2][4] |
Q3: What are the potential degradation products of this compound?
A3: While specific degradation products have not been reported, based on its structure, potential degradation pathways could lead to the formation of:
-
Oxidative Products: Quinone-type structures resulting from the oxidation of the phenolic hydroxyl group.
-
Hydrolytic Products: Ring-opening products resulting from the hydrolysis of the ester-like linkages within the pyranone ring structure, particularly under acidic or basic conditions.
-
Photodegradation Products: Complex mixtures of products arising from radical-initiated reactions upon exposure to light.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change to yellow/brown) | Oxidation of the phenolic hydroxyl group. | 1. Store the compound under an inert atmosphere (nitrogen or argon).2. Protect from light by using amber-colored vials or storing in the dark.3. Consider the addition of an antioxidant (e.g., BHT, Vitamin E) to formulations, after conducting compatibility studies. |
| Decrease in purity or appearance of new peaks in HPLC analysis | Chemical degradation due to hydrolysis, oxidation, or photodegradation. | 1. Verify the storage conditions (temperature, humidity, light exposure).2. Analyze the sample for specific degradation products to identify the degradation pathway.3. Perform forced degradation studies (see Experimental Protocols) to understand the molecule's lability. |
| Poor solubility or precipitation from solution | pH-dependent solubility changes or formation of insoluble degradation products. | 1. Measure the pH of the solution and adjust if necessary, considering the pKa of this compound.2. Filter the solution and analyze the precipitate to identify its composition.3. Evaluate different solvent systems or the use of solubilizing excipients. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound sample under various stress conditions to identify potential degradation products and pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
- Photostability chamber
- Oven
2. Procedure:
- Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidation: Dissolve this compound in a solution of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Store solid this compound in an oven at 105°C for 24 hours.[5]
- Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
- Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC-MS method (see Protocol 2) to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method is intended to separate and quantify this compound from its potential degradation products.
1. HPLC Conditions (Example):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[6] |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm). Mass spectrometry for identification of unknowns. |
| Injection Volume | 10 µL |
2. Method Validation:
- The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for handling and stability testing of this compound.
Caption: Hypothetical degradation pathways of this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. q1scientific.com [q1scientific.com]
- 4. selvita.com [selvita.com]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
Validating the Anti-Inflammatory Effects of Isoapetalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of isoapetalic acid against the well-established steroidal anti-inflammatory drug, dexamethasone. The information presented herein is supported by experimental data from studies on lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, a standard in vitro model for inflammation research.
Comparative Analysis of Anti-Inflammatory Activity
This compound, a triterpenoid compound, has demonstrated significant anti-inflammatory potential by inhibiting key inflammatory mediators. This section compares its efficacy with dexamethasone, a potent corticosteroid widely used as a positive control in anti-inflammatory studies.
Table 1: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Compound | Mediator | IC50 Value | Observations |
| This compound | Nitric Oxide (NO) | Data not available | This compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway.[1] |
| TNF-α | Data not available | Pretreatment with this compound at concentrations of 5, 10, and 20 μM significantly reduced LPS-induced TNF-α expression.[1] | |
| IL-6 | Data not available | This compound demonstrated a concentration-dependent inhibition of IL-6 expression at 5, 10, and 20 μM.[1] | |
| IL-1β | Data not available | A significant reduction in IL-1β expression was observed with this compound pretreatment at 5, 10, and 20 μM.[1] | |
| Dexamethasone | Nitric Oxide (NO) | ~34.60 µg/mL | Dexamethasone effectively inhibits nitric oxide production in a dose-dependent manner. |
| TNF-α | Data not available | Dexamethasone is a well-established inhibitor of TNF-α production in LPS-stimulated macrophages.[2][3] | |
| IL-6 | Data not available | Dexamethasone has been shown to inhibit IL-6 production in various inflammatory models. | |
| IL-1β | Data not available | Dexamethasone is known to suppress the expression and secretion of IL-1β.[4] |
Note: IC50 values for this compound are not explicitly stated in the reviewed literature, however, significant dose-dependent inhibition of pro-inflammatory cytokines has been reported. Further studies are required to establish precise IC50 values for a direct quantitative comparison.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways involved in the inflammatory response.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For inflammatory stimulation, cells are pre-treated with varying concentrations of this compound or dexamethasone for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Sample Collection: After cell treatment, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: In a 96-well plate, mix 50 µL of cell supernatant with 50 µL of the Griess reagent.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.
Pro-Inflammatory Cytokine Measurement (ELISA)
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
This guide provides a foundational comparison of the anti-inflammatory effects of this compound. Further research is warranted to elucidate the precise quantitative inhibitory concentrations and to explore its therapeutic potential in more complex in vivo models of inflammation.
References
- 1. Impressic Acid Ameliorates Atopic Dermatitis-Like Skin Lesions by Inhibiting ERK1/2-Mediated Phosphorylation of NF-κB and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of isoapetalic acid and its structurally related compounds, focusing on their biological activities and underlying mechanisms. The information presented is intended to be an objective resource, supported by experimental data, to aid in ongoing research and drug discovery efforts.
Chemical Structures and Properties
This compound and its related compounds, primarily found in the Calophyllum genus of plants, are complex coumarins. These compounds share a common tetracyclic core structure. Minor variations in stereochemistry and substituent groups on this core structure lead to a diverse range of biological activities.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| This compound | C22H28O6 | 388.5 | 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid[1] |
| Apetalic acid | C22H28O6 | 388.5 | (3R)-3-[(7S,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid |
| Inophyllum B | Not available | Not available | Not available |
| Inophyllum P | Not available | Not available | Not available |
| Calanolide A | C22H26O5 | 370.4 | (10R,11S,12S)-10,11-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-2H,6H,12H-benzo[1,2-b:3,4-b':5,6-b'']tripyran-2-one |
Comparative Biological Activity: Focus on Anti-HIV Potential
A significant body of research on this class of compounds has focused on their potential as anti-HIV agents. The primary mechanism of action for the active compounds is the inhibition of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Table 2: Comparative Anti-HIV-1 Activity of this compound and Related Compounds
| Compound | Target | Assay Type | IC50 / EC50 | Result |
| This compound | HIV-1 Reverse Transcriptase | Enzymatic Assay | Not applicable | Devoid of inhibitory activity |
| Inophyllum B | HIV-1 Reverse Transcriptase | Enzymatic Assay | 38 nM | Active |
| HIV-1 (in cell culture) | Cell-based Assay | 1.4 µM | Active | |
| Inophyllum P | HIV-1 Reverse Transcriptase | Enzymatic Assay | 130 nM | Active |
| HIV-1 (in cell culture) | Cell-based Assay | 1.6 µM | Active | |
| Calanolide A | HIV-1 (various strains) | Cell-based Assay | 0.1 - 0.17 µM | Active |
Key Findings:
-
This compound is inactive against HIV-1 reverse transcriptase. This is a critical differentiating factor from its closely related analogs.
-
Inophyllum B and P show potent inhibitory activity against both the isolated HIV-1 RT enzyme and in cell-based assays, indicating their potential as anti-HIV agents.
-
Calanolide A is another potent inhibitor of HIV-1 replication across various viral strains.
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
The active compounds from the Calophyllum genus, such as inophyllums and calanolides, function as NNRTIs.
Signaling Pathway Diagram
References
Isoapetalic Acid Shows No Anti-HIV Activity in Stark Contrast to Other Calanolides
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis reveals that isoapetalic acid, a compound isolated from the Calophyllum genus, is devoid of inhibitory activity against HIV-1 reverse transcriptase (RT). This finding places it in stark contrast to other structurally related calanolides, such as Calanolide A and B, which are known for their potent anti-HIV properties. This analysis, aimed at researchers, scientists, and drug development professionals, compiles available data to highlight the significant differences in biological activity within this class of natural products.
The investigation into the anti-HIV potential of compounds derived from Calophyllum species has been a subject of interest for decades, leading to the discovery of promising candidates like Calanolide A. However, the therapeutic potential of all compounds within this family is not uniform. This guide provides a detailed comparison of this compound with other notable calanolides, supported by experimental findings.
Comparative Analysis of Biological Activity
A pivotal study by Huerta-Reyes et al. (2004) investigating compounds from Calophyllum brasiliense leaves conclusively demonstrated that this compound does not inhibit HIV-1 RT.[1] This is a critical distinction from other calanolides that have been the focus of anti-HIV drug development programs. The following table summarizes the known anti-HIV-1 activity of this compound in comparison to other well-characterized calanolides.
| Compound | Target | EC50 (µM) | IC50 (µM) | Activity Status |
| This compound | HIV-1 RT | N/A | N/A | Inactive [1] |
| Calanolide A | HIV-1 RT | ~0.1-0.4 | ~0.08 | Active |
| Calanolide B | HIV-1 RT | ~1.2 | ~0.5 | Active |
| Soulattrolide | HIV-1 RT | ~0.8 | ~0.3 | Active |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values are approximate and can vary between different assays and experimental conditions.
Experimental Protocols
The determination of the anti-HIV-1 activity of these compounds involved standardized and rigorous experimental protocols.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
The inhibitory activity of the isolated compounds against HIV-1 RT was determined using a cell-free enzymatic assay. A typical protocol involves:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 RT is purified and prepared at a standard concentration. A template-primer, typically poly(rA)-oligo(dT), and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs) are used as substrates.
-
Inhibitor Incubation: The test compound (e.g., this compound, calanolides) at various concentrations is pre-incubated with the HIV-1 RT enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate mix.
-
Quantification of Activity: The incorporation of the labeled dNTPs into the newly synthesized DNA strand is quantified. The level of incorporation is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The concentration of the compound that inhibits 50% of the RT activity (IC50) is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for active calanolides is the inhibition of HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. The workflow for identifying and validating these inhibitors from natural sources is a multi-step process.
References
A Comparative Guide to Analytical Methods for Isoapetalic Acid Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of four common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of isoapetalic acid.
Disclaimer: As of the writing of this guide, specific validated analytical methods for this compound are not widely available in published scientific literature. Therefore, this document presents a guide based on established methods for structurally related compounds, such as complex phenolic and organic acids. The provided experimental protocols and validation data serve as a robust starting point for method development and validation for this compound.
Introduction to this compound
This compound is a complex organic compound with the chemical formula C₂₂H₂₈O₆[1]. Its structure, as identified in the PubChem database, is 3-(5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid[1]. Given its complex structure containing chromophores, this compound is amenable to analysis by various chromatographic and spectrophotometric techniques.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, and cost. Below is a summary of typical performance characteristics for HPLC, UPLC, HPTLC, and UV-Vis spectrophotometry, based on data from the analysis of similar complex organic and phenolic acids.
| Parameter | HPLC | UPLC | HPTLC | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999[2] | > 0.999 | > 0.998[3] | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL[4][5] | 0.01 - 0.1 µg/mL | 5 - 15 ng/spot[3] | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL[4][5] | 0.05 - 0.5 µg/mL | 15 - 50 ng/spot[3] | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2%[2] | < 2% | < 3%[3] | < 2% |
| Accuracy (% Recovery) | 98 - 102%[4] | 98 - 102% | 97 - 103% | 98 - 102% |
| Analysis Time | 15 - 30 min | 2 - 10 min | 20 - 30 min per plate | < 5 min |
| Solvent Consumption | High | Low | Moderate | Very Low |
| Selectivity | High | Very High | Moderate to High | Low |
Experimental Protocols
The following are detailed experimental methodologies that can serve as a starting point for the development of analytical methods for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of individual organic acids in a mixture.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for organic acids[2][4].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate adjusted to an acidic pH of 2.5 with phosphoric acid) and an organic solvent like methanol or acetonitrile is typically used[2].
-
Flow Rate: 1.0 mL/min[4].
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (a UV scan of a pure standard would be required to determine the optimal wavelength). For similar compounds, wavelengths around 210 nm are often used[4][5].
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and higher resolution compared to HPLC, making it suitable for high-throughput screening.
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA or tunable UV detector.
-
Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Similar to HPLC, a gradient elution with a buffered aqueous phase and an organic modifier is used. The gradient program will be much shorter than in HPLC.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35-40 °C.
-
Detection: UV detection at the absorbance maximum of this compound.
-
Injection Volume: 1-5 µL.
-
Standard Preparation: As described for HPLC.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples and is well-suited for the analysis of complex mixtures like plant extracts.
-
Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a plate heater, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents. For phenolic acids, a common mobile phase is toluene:ethyl acetate:formic acid:methanol in appropriate ratios (e.g., 3:4:0.8:0.7, v/v/v/v)[3]. The optimal ratio would need to be determined experimentally.
-
Sample Application: Apply standards and samples as bands of a defined width using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a defined distance.
-
Densitometric Analysis: After drying the plate, scan the chromatogram using a densitometer at the wavelength of maximum absorbance for this compound.
-
Standard Preparation: Prepare a stock solution of this compound and apply different volumes to the HPTLC plate to generate a calibration curve.
UV-Visible Spectrophotometry
This is a simple and rapid method suitable for the quantification of a pure substance or for the determination of the total amount of a class of compounds in a mixture, but it lacks the selectivity of chromatographic methods.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves this compound and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or a suitable buffer).
-
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) by scanning a solution of this compound over a suitable wavelength range (e.g., 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λ_max.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
-
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide comparable results. The following diagram illustrates a general workflow for the cross-validation of the analytical methods described above.
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 5. scispace.com [scispace.com]
Comparative Efficacy of Synthetic vs. Natural Isoapetalic Acid: A Guide for Researchers
A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of synthetic versus natural isoapetalic acid. While the natural sources of this compound have been identified, there is a notable absence of publicly available data on its specific biological activities, signaling pathways, and detailed experimental protocols for its evaluation. Consequently, a direct comparison of the efficacy of synthetic versus natural this compound is not feasible at this time.
This guide aims to provide drug development professionals, researchers, and scientists with the currently available information on this compound and to highlight the areas where further research is critically needed.
Natural Sources of this compound
This compound has been identified as a natural product found in plants of the Calophyllum genus. Specifically, it has been isolated from Calophyllum blancoi and Calophyllum membranaceum[1]. These plants are the primary known natural sources of this compound.
Synthetic this compound
Efficacy and Biological Activity: The Knowledge Gap
A thorough search of scientific databases reveals a lack of studies investigating the biological efficacy of this compound. There is no available data on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities. Without such fundamental data, a comparison between the natural and synthetic forms is impossible.
Signaling Pathways and Mechanism of Action
The signaling pathways modulated by this compound remain uninvestigated. Understanding the mechanism of action is crucial for drug development, and the absence of this information represents a significant hurdle in assessing the potential of this compound as a therapeutic agent.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not documented in the available literature. To facilitate future research, the following are general experimental workflows that could be adapted to study the biological activities of this compound, should it become available for testing.
General Experimental Workflow for Biological Activity Screening
Caption: A generalized workflow for the biological evaluation of a novel compound like this compound.
Future Directions
To enable a comparative analysis of synthetic and natural this compound, the following research priorities are essential:
-
Development of a reliable and scalable synthesis method for this compound. This would provide researchers with a consistent source of the compound for in-depth studies.
-
Isolation and characterization of this compound from its natural sources. This will allow for the establishment of a reference standard for the natural compound.
-
Comprehensive screening of both natural and synthetic this compound for a range of biological activities. This should include, but not be limited to, anti-cancer, anti-inflammatory, and antimicrobial assays.
-
In-depth studies to elucidate the mechanism of action and identify the signaling pathways modulated by this compound.
Conclusion
The current body of scientific literature does not support a comparative guide on the efficacy of synthetic versus natural this compound due to a profound lack of data. The information presented here underscores the nascent stage of research into this particular natural product. Significant foundational research is required to uncover the potential of this compound and to enable any meaningful comparison between its different forms. For researchers in the field of natural product drug discovery, this compound represents an unexplored territory with the potential for novel therapeutic applications.
References
Palmitic Acid as a Biomarker for Cardiovascular Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of palmitic acid's performance as a biomarker for cardiovascular disease (CVD) against other established markers. Experimental data and detailed methodologies are presented to support the validation of palmitic acid in this role.
Introduction
Palmitic acid (PA) is a 16-carbon saturated fatty acid that is the most common saturated fatty acid in animals and plants.[1] It is a major component of palm oil, meat, and dairy products.[1] In humans, palmitic acid is a major component of body fat and is involved in various metabolic processes.[1] Emerging evidence suggests that elevated levels of circulating palmitic acid are associated with an increased risk of cardiovascular disease, making it a candidate biomarker for risk assessment and therapeutic monitoring.[2][3] This guide will delve into the validation of palmitic acid as a CVD biomarker, comparing it with other commonly used markers.
Data Presentation: Palmitic Acid vs. Alternative Biomarkers
The following tables summarize quantitative data from various studies, comparing the performance of palmitic acid with other biomarkers in predicting cardiovascular disease.
Table 1: Comparison of Palmitic Acid and Other Biomarkers for Cardiovascular Disease Risk
| Biomarker | Disease/Outcome | Metric | Value | 95% Confidence Interval | p-value | Citation(s) |
| Palmitic Acid | Coronary Artery Disease (Fatal) | Odds Ratio (OR) | 60.4 | 11.5 - 316.9 | <0.001 | [4] |
| Coronary Artery Disease (Non-fatal) | Odds Ratio (OR) | 0.11 | 0.02 - 0.53 | <0.01 | [4] | |
| Coronary Artery Disease | Area Under ROC Curve (AUC) | 0.768 (Fatal), 0.659 (Non-fatal) | N/A | <0.001 (Fatal), <0.01 (Non-fatal) | [4] | |
| Stearic Acid | Inflammatory & Endothelial Dysfunction | Correlation with hs-CRP, IL-6, TNF-α | Positive | N/A | N/A | [5][6] |
| hs-CRP | Cardiovascular Events | Relative Risk (Highest vs. Lowest Quartile) | ~3.0 (MI), ~2.0 (Stroke) | N/A | <0.001 (MI), 0.02 (Stroke) | [7] |
| Cardiovascular Events in Women | Hazard Ratio (per quintile increase) | 1.5 | N/A | N/A | [7] | |
| LDL-C | Cardiovascular Disease | Association with increased risk | Positive | N/A | N/A | [1][3] |
Experimental Protocols
Quantification of Serum Palmitic Acid using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the analysis of palmitic acid in human serum.
1. Sample Preparation:
-
Serum Collection: Draw blood samples into serum separator tubes. Allow to clot at room temperature for 30 minutes, then centrifuge at 1,500 x g for 10 minutes at 4°C. Aliquot the serum and store at -80°C.
-
Lipid Extraction:
-
Thaw 50 µL of serum on ice.
-
Add 150 µL of ice-cold methanol containing a deuterated internal standard (e.g., d3-palmitic acid).
-
Vortex vigorously for 1 minute.
-
Add 500 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
Add 125 µL of LC-MS grade water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic layer containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of methanol/isopropanol 1:1 v/v) for LC-MS analysis.
-
2. LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for fatty acid separation.
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol (e.g., 90:10 v/v) with the same modifier as Mobile Phase A.
-
Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the fatty acids.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification of palmitic acid and its internal standard. The precursor-to-product ion transition for palmitic acid is typically m/z 255.2 -> 255.2.
-
3. Data Analysis:
-
The concentration of palmitic acid in the samples is determined by comparing the peak area of endogenous palmitic acid to the peak area of the known concentration of the deuterated internal standard.
Mandatory Visualization
Signaling Pathway
Caption: Palmitic acid-induced inflammatory signaling pathway via TLR4 and NF-κB.
Experimental Workflow
Caption: General experimental workflow for the validation of palmitic acid as a biomarker.
References
- 1. Palmitic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Multiple Roles of Palmitic Acid in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum palmitic acid-oleic acid ratio and the risk of coronary artery disease: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abccardiol.org [abccardiol.org]
- 6. Stearic Acid, but not Palmitic Acid, is Associated with Inflammatory and Endothelial Dysfunction Biomarkers in Individuals at Cardiovascular Risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HsCRP in ASCVD | USC Journal [uscjournal.com]
Isoapetalic Acid: A Comparative Analysis of In Vitro Activity and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the currently available scientific data on the bioactivity of isoapetalic acid, a natural compound isolated from plants of the Calophyllum genus. While in vitro studies have begun to elucidate its therapeutic potential, a direct correlation to in vivo efficacy is still an emerging area of research. This document summarizes the existing experimental data, details relevant methodologies, and visualizes the known signaling pathways to support further investigation and drug development efforts.
Quantitative Data Summary
The primary bioactivity reported for this compound and its closely related analogues is vasorelaxation. The following table summarizes the key quantitative data from in vitro and ex vivo experiments. It is important to note that currently, there is a lack of published in vivo quantitative data for this compound.
| Compound/Analogue | Bioactivity | Experimental Model | Key Parameters & Results |
| This compound (Calofolic Acid E) | Anti-HIV Agent | Not Specified | Described as a "potent anti-HIV agent," however, specific quantitative data such as EC50 or IC50 values from peer-reviewed studies are not readily available in the public domain.[1] |
| Calofolic Acids A-F | Vasorelaxation | Isolated rat aorta | All tested calofolic acids, including analogues of this compound, demonstrated dose-dependent vasorelaxation activity.[2] |
| Calofolic Acid A | Vasorelaxation | Rat vascular smooth muscle cells (VSMCs) | Decreased phenylephrine-induced phosphorylation of Myosin Light Chain (MLC) at Ser19 and Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696 and Thr853.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further study.
Vasorelaxation Activity in Isolated Rat Aorta
This ex vivo protocol was employed to assess the dose-dependent vasorelaxant effects of calofolic acids.
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.
-
Experimental Setup: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: The aortic rings are pre-contracted with phenylephrine to induce a stable tonic contraction.
-
Compound Administration: Increasing concentrations of the test compound (e.g., calofolic acids) are cumulatively added to the organ bath.
-
Data Acquisition: Changes in isometric tension are continuously recorded to measure the relaxation response.
-
Analysis: The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine. Dose-response curves are then constructed to determine parameters like EC50.
Western Blot Analysis of Phosphorylated Proteins in Vascular Smooth Muscle Cells
This in vitro protocol was used to investigate the mechanism of action of Calofolic Acid A on key signaling proteins involved in vasorelaxation.
-
Cell Culture: Rat vascular smooth muscle cells (VSMCs) are cultured under standard conditions.
-
Treatment: Cells are pre-treated with Calofolic Acid A for a specified duration before being stimulated with phenylephrine to induce protein phosphorylation.
-
Protein Extraction: Total protein is extracted from the treated and control cells using a suitable lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-MLC Ser19, phospho-MYPT1 Thr696, phospho-MYPT1 Thr853).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for the vasorelaxant activity of Calofolic Acid A and a general workflow for assessing bioactivity.
Caption: Proposed signaling pathway for Calofolic Acid A-induced vasorelaxation.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
